2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1779132-43-2

2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-3140160
CAS Number: 1779132-43-2
Molecular Formula: C13H12N4OS
Molecular Weight: 272.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Hydrazinolysis: Compounds containing the 2-methylthiothieno[3,2-d]pyrimidin-4(3H)-one scaffold can undergo hydrazinolysis to replace the methylthio group with a hydrazine moiety [ [] ].
  • Condensation reactions: The hydrazine group in 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can participate in condensation reactions with aldehydes or ketones to form hydrazones. This reactivity is observed in the synthesis of triazolo[4,3-a]pyrimidin-5(1H)-one derivatives from 2-hydrazinyl-pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one [ [] ].
Applications
  • Antiplasmodial activity: Studies have explored thieno[3,2-d]pyrimidin-4(3H)-one derivatives as potential antimalarial agents [ [, , ] ].
  • Phosphodiesterase 7 (PDE7) inhibition: Research has focused on developing thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective PDE7 inhibitors for treating inflammatory diseases [ [, , ] ].
  • Antimicrobial activity: Thieno[3,2-d]pyrimidin-4(3H)-ones have been investigated for their antibacterial and antifungal properties [ [, , , ] ].
  • Antitumor activity: Studies have explored the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as anticancer agents [ [, , ] ].

2-Methyl-8-nitroquinazolin-4(3H)-one

  • Compound Description: This compound served as the initial hit compound in a study aiming to discover novel Clostridium difficile inhibitors. It exhibited moderate potency against two pathogenic C. difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM [].
  • Relevance: This compound, while belonging to the quinazolinone class, provided the basis for scaffold hopping that led to the thieno[3,2-d]pyrimidin-4(3H)-one series. The study highlighted the potential of replacing the benzene ring in the quinazolinone scaffold with a thiophene ring to enhance potency against C. difficile [].

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (Compound 6a)

  • Compound Description: This compound is a lead compound derived from the optimization of the initial hit compound, 2-methyl-8-nitroquinazolin-4(3H)-one. It demonstrated improved potency against C. difficile (MIC = 19/38 µM) compared to the initial hit, along with good selectivity over normal gut microflora, minimal cytotoxicity against mammalian cell lines (CC50s >606 µM), and acceptable stability in simulated gastric and intestinal fluid [].
  • Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The research emphasizes the importance of this scaffold for anti-C. difficile activity and highlights the potential for modifications at the 2nd and 7th positions for optimizing potency and other drug-like properties [].

Compound 8f

  • Compound Description: This compound, a derivative of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, exhibited an even more potent MIC of 3/6 µM against clinical isolates of C. difficile [].
  • Relevance: Although the specific modifications on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold for compound 8f were not detailed in the abstract, its development highlights the potential for further optimization of the scaffold, specifically at the 2nd, 3rd, 4th, and 7th positions, for enhanced activity against C. difficile []. This directly relates to the exploration of substitutions at the 2nd and 7th positions in 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: This series of compounds was identified as potent phosphodiesterase 7 (PDE7) inhibitors []. Modifications at the 7th position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold led to the discovery of compound 28e, a highly potent and selective PDE7 inhibitor with nanomolar potency and promising cellular efficacy [].
  • Relevance: This series shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, emphasizing the scaffold's versatility for targeting different therapeutic areas. The research further highlights the significant impact of substitutions at the 2nd and 7th positions on activity and selectivity profiles, aligning with the structural focus of the target compound [].

N2-(tert-butyl)-N[4]-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine

  • Compound Description: This compound is a promising antiplasmodial agent demonstrating improved physicochemical properties, intestinal permeability, and microsomal stability compared to Gamhepathiopine, while maintaining good activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei [].
  • Relevance: Although this compound bears a 2,4-diamine substitution on the thieno[3,2-d]pyrimidine core, differing from the 2-hydrazino-4-one structure in the target compound, it highlights the potential of 4-amino substituted analogues. The presence of the p-tolyl group at the 6th position, analogous to the 4-methylphenyl group in the target compound, further suggests the influence of aromatic substitutions on this scaffold for antiplasmodial activity [].

Properties

CAS Number

1779132-43-2

Product Name

2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

2-hydrazinyl-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C13H12N4OS

Molecular Weight

272.33

InChI

InChI=1S/C13H12N4OS/c1-7-2-4-8(5-3-7)9-6-19-11-10(9)15-13(17-14)16-12(11)18/h2-6H,14H2,1H3,(H2,15,16,17,18)

InChI Key

XEEWRIZXSDNWCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)NN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.